4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine
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Overview
Description
4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy group and an isoxazolylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride as starting materials.
Attachment of the Isoxazolylcarbonyl Group: The isoxazolylcarbonyl group can be introduced through reactions involving isoxazole derivatives and carbonyl-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazolylcarbonyl group can be reduced to form amines or alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides and organometallic compounds.
Major Products
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include amines or alcohols derived from the isoxazolylcarbonyl group.
Substitution: Products vary widely depending on the substituents introduced.
Scientific Research Applications
4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and isoxazolylcarbonyl groups may play key roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine derivatives: Compounds with similar structures but different substituents on the piperidine ring or isoxazole moiety.
Isoxazole-containing piperidines: Compounds that feature the isoxazole ring attached to a piperidine ring but lack the benzyloxy group.
Uniqueness
This compound is unique due to the specific combination of the benzyloxy and isoxazolylcarbonyl groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,2-oxazol-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(15-8-11-21-17-15)18-9-6-14(7-10-18)20-12-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACVPKOFSLGHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)C(=O)C3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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